molecular formula C19H16F2N2O2S B2787238 3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-58-0

3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2787238
CAS RN: 863513-58-0
M. Wt: 374.41
InChI Key: IEPCISXFLKLARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFB and is a thiazole-based molecule.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. DFB is also relatively easy to synthesize, making it readily available for research purposes. However, DFB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, DFB has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the research on DFB. One potential direction is to investigate the potential applications of DFB in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study the pharmacokinetics and pharmacodynamics of DFB in animal models to determine its potential efficacy in vivo. In addition, further studies are needed to elucidate the mechanism of action of DFB and to identify potential targets for its anticancer activity.

Synthesis Methods

The synthesis of DFB involves the reaction of 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethanamine with 3,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. DFB has also been found to possess anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3,4-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-25-15-5-2-12(3-6-15)19-23-14(11-26-19)8-9-22-18(24)13-4-7-16(20)17(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCISXFLKLARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.